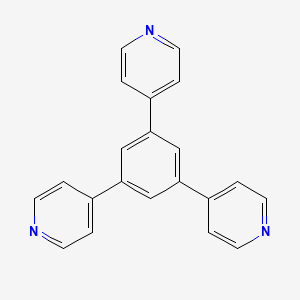
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Vue d'ensemble
Description
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as E2B3HP, is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. It is a chiral compound, meaning it has two mirror-image forms, and it is widely used in the synthesis of a variety of molecules. Its unique structure allows for its use in asymmetric synthesis, a type of synthesis that produces molecules with only one chiral form. This compound has also been used to create a variety of drugs and other biologically active molecules.
Applications De Recherche Scientifique
Synthesis of Amino Acid Derivatives
This compound is pivotal in the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids . The Boc group serves as a protective group that can be removed under mild acidic conditions, making it a staple in peptide synthesis . Researchers optimize the reaction conditions to maximize the yield of the desired Boc-amino acid derivatives, which are fundamental building blocks in the construction of peptides and proteins.
Organic Synthesis
In organic synthesis, ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is used as a chiral building block. It’s particularly valuable for preparing chiral α-amino acids and their derivatives, which are essential for creating biologically active molecules and pharmaceuticals.
Polymer Chemistry
The compound finds application in polymer chemistry where it is used to introduce amino functionalities into polymers. This is achieved by using a solvent-polarity sensitive protecting group derived from the compound, which allows for selective deprotection and functionalization of polymers .
Vitamin Synthesis
It acts as a key intermediate in the synthesis of certain vitamins, such as Biotin. Biotin is a water-soluble vitamin involved in the metabolic cycle, playing a crucial role in the biosynthesis of fatty acids, sugars, and α-amino acids .
Flavor and Fragrance Chemistry
Esters, in general, are known for their pleasant odors and are often used in the flavor and fragrance industry. While not directly used as a fragrance, ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can be a precursor in the synthesis of ester compounds that contribute to the characteristic fragrances of fruits and flowers .
Propriétés
IUPAC Name |
ethyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMDDOYAIULGRO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550486 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | |
CAS RN |
1146954-88-2 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)


![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)






![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)
